7,7-Dimethyl-6-oxooctanoic acid

Description

Molecular Architecture and Stereochemical Configuration

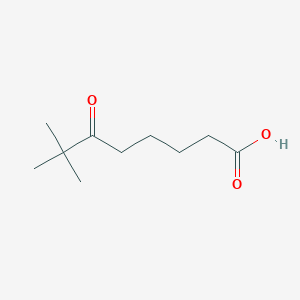

The molecular architecture of this compound is fundamentally defined by its eight-carbon chain backbone with specific functional group positioning and methyl substitution patterns. The compound possesses a molecular formula of carbon ten hydrogen eighteen oxygen three, resulting in a molecular weight of 186.25 grams per mole. The structural framework features a carboxylic acid group positioned at the terminal carbon, creating the characteristic acidic functionality that defines this compound class. The ketone group is strategically located at the sixth carbon position, establishing the beta-keto acid classification through its relationship to the carboxylic acid terminus.

The most distinctive structural feature of this compound is the geminal dimethyl substitution at the seventh carbon position, which creates a quaternary carbon center. This substitution pattern is represented in the systematic name as 7,7-dimethyl, indicating that both methyl groups are attached to the same carbon atom. The presence of these geminal methyl groups significantly influences the compound's conformational behavior and steric properties. According to the Standard International Chemical Identifier, the complete structural representation is encoded as InChI=1S/C10H18O3/c1-10(2,3)8(11)6-4-5-7-9(12)13/h4-7H2,1-3H3,(H,12,13).

The stereochemical configuration of this compound presents interesting considerations regarding its three-dimensional arrangement. While the compound does not possess traditional chiral centers due to the symmetrical nature of the geminal dimethyl substitution, it does exhibit conformational isomerism around various carbon-carbon bonds within the chain. The ketone functionality at the sixth position creates a planar arrangement around the carbonyl carbon, with the adjacent carbon atoms adopting tetrahedral geometries. The quaternary carbon at position seven introduces significant steric hindrance that affects the overall molecular conformation and influences the compound's physical and chemical properties.

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of beta-keto acids, including structural analogs of this compound, have provided valuable insights into the solid-state organization and conformational preferences of these compounds. Research on related alkyl-substituted beta-keto acids has revealed that these compounds typically crystallize in specific space groups with characteristic intermolecular hydrogen bonding patterns. The crystallographic analysis demonstrates that beta-keto acids form dimeric structures through intermolecular hydrogen bonding between carboxylic acid groups, with donor-acceptor distances typically ranging from 2.613 to 2.679 Angstroms.

The conformational dynamics of this compound are significantly influenced by the presence of the geminal dimethyl groups at the seventh position. These substituents create substantial steric hindrance that restricts rotation around adjacent carbon-carbon bonds and influences the overall molecular flexibility. Comparative studies of alkyl-substituted beta-keto acids have shown that the presence of alkyl groups at the alpha position promotes specific conformational changes, including stretching of critical carbon-carbon bonds and alterations in torsion angles. In compounds with similar substitution patterns, the carbon-carbon bond lengths increase from approximately 1.499 Angstroms in unsubstituted systems to 1.520 Angstroms in heavily substituted analogs.

The crystalline state organization of beta-keto acids demonstrates the formation of hydrogen-bonded networks that stabilize the solid-state structure. These hydrogen bonding interactions occur primarily between the carboxylic acid groups of adjacent molecules, creating chains or sheets of interconnected molecules. Additionally, weaker secondary interactions involving carbonyl oxygen atoms as acceptors and acidic hydrogen atoms as donors contribute to the overall crystal stability, with donor-acceptor distances ranging from 3.283 to 3.462 Angstroms. The presence of the geminal dimethyl substitution in this compound likely influences these intermolecular interactions through steric effects and modifications to the electronic distribution around the ketone functionality.

Comparative Structural Analysis with Related β-Keto Acid Derivatives

The structural comparison of this compound with related beta-keto acid derivatives reveals important insights into the effects of substitution patterns on molecular architecture and properties. A systematic analysis of various beta-keto acids demonstrates clear trends in structural parameters as a function of alkyl substitution. The 3,7-dimethyl-6-oxooctanoic acid isomer, with the molecular formula carbon ten hydrogen eighteen oxygen three and molecular weight 186.25 grams per mole, provides a direct structural comparison. This isomeric relationship illustrates how the position of methyl substitution significantly affects the overall molecular properties and behavior.

The comparison with 7-methyl-6-oxooctanoic acid, which has the molecular formula carbon nine hydrogen sixteen oxygen three and molecular weight 172.22 grams per mole, demonstrates the structural impact of additional methyl substitution. The presence of the second methyl group in this compound creates a quaternary carbon center that fundamentally alters the steric environment around the ketone functionality. This structural modification affects not only the physical properties of the compound but also its chemical reactivity and conformational preferences.

Research on alkyl-substituted beta-keto acids has established clear structure-property relationships that can be applied to understanding this compound. Studies have shown that the degree of alkyl substitution directly correlates with specific structural parameters, including carbon-carbon bond lengths and torsion angles. The following table summarizes key structural parameters for related beta-keto acid compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Critical Bond Length (Å) | Torsion Angle (degrees) |

|---|---|---|---|---|

| 3-Oxobutanoic acid | C₄H₆O₃ | 102.09 | 1.4991 | 3.10 |

| 4-Methyl-3-oxopentanoic acid | C₆H₁₀O₃ | 130.14 | 1.504 | 9.78 |

| 2,2-Dimethyl-3-oxobutanoic acid | C₆H₁₀O₃ | 130.14 | 1.5200 | 112.73 |

| 2,2,4-Trimethyl-3-oxopentanoic acid | C₈H₁₄O₃ | 158.19 | 1.5194 | 127.32 |

The structural analysis reveals that increased alkyl substitution leads to progressive lengthening of critical carbon-carbon bonds and substantial changes in torsion angles. These modifications have significant implications for the chemical behavior of the compounds, particularly regarding their susceptibility to decarboxylation reactions. The geminal dimethyl substitution pattern in this compound places it in a category of highly substituted beta-keto acids that exhibit enhanced structural stability and modified reactivity profiles compared to their less substituted analogs.

Properties

IUPAC Name |

7,7-dimethyl-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,3)8(11)6-4-5-7-9(12)13/h4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJHGTLWVOXQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645367 | |

| Record name | 7,7-Dimethyl-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56721-58-5 | |

| Record name | 7,7-Dimethyl-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 7,7-Dimethyl-6-oxooctanoic acid can be synthesized via ozonolytic cleavage of 1-alkylcycloalkenes in a mixture of methylene chloride and acetic acid, followed by oxidation of peroxide ozonolysis products with 30% hydrogen peroxide and selenium dioxide . This method leverages the reactivity of the ketone and carboxylic acid functionalities to achieve high selectivity in synthetic transformations.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the ozonolytic synthesis approach mentioned above can be scaled up for industrial applications, given the availability of the necessary reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-6-oxooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both ketone and carboxylic acid groups allows for diverse reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to further oxidize the ketone group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone group to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, forming esters or amides.

Major Products:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or diketones.

Reduction: Reduction typically yields secondary alcohols.

Substitution: Esterification or amidation reactions produce esters or amides, respectively.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

7,7-Dimethyl-6-oxooctanoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions typical for carboxylic acids and ketones, including:

- Esterification : Reacting with alcohols to form esters.

- Reduction Reactions : Transforming into alcohols or other derivatives through reduction processes.

Synthetic Pathways

The compound can be synthesized through oxidation reactions involving simpler organic molecules. For instance, the oxidation of corresponding alcohols or aldehydes using reagents like chromium trioxide can yield this compound with high efficiency .

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit various biological activities, making it a subject of interest in pharmacological studies. Some of the notable areas include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, indicating potential use as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

These results highlight its potential as a candidate for developing new antimicrobial drugs.

Medicinal Chemistry

Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate in the synthesis of drugs targeting lipid metabolism. Specifically, it is a metabolite of CI-976, which is known to inhibit acyl coenzyme A: cholesterol acyltransferase (ACAT) in the liver and intestines. This inhibition can potentially lead to therapeutic applications in managing cholesterol levels and treating related disorders.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used as a precursor for synthesizing specialty chemicals. Its unique structure allows it to be utilized in producing fragrances and flavoring agents due to its favorable olfactory properties.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against various bacterial strains. The results indicated significant inhibition zones for Staphylococcus aureus and Bacillus subtilis, suggesting its potential application in developing new antimicrobial therapies.

Case Study 2: Lipid Metabolism Regulation

Research into the metabolic pathways involving this compound revealed its role as an inhibitor of cholesterol acyltransferase. This finding opens avenues for further investigation into its therapeutic potential for managing hyperlipidemia and related cardiovascular diseases.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-6-oxooctanoic acid involves its interaction with molecular targets through its ketone and carboxylic acid groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: 3,7-Dimethyl-6-oxo-octanoic Acid

The most direct structural analog is 3,7-Dimethyl-6-oxo-octanoic acid (C₁₀H₁₈O₃, molecular weight: 186.25 g/mol) . Despite sharing the same molecular formula, the positional arrangement of methyl groups distinguishes these isomers:

- 7,7-Dimethyl isomer : Methyl groups at position 7, creating steric hindrance near the ketone.

- 3,7-Dimethyl isomer : Methyl groups at positions 3 and 7, distributing branching along the carbon chain.

Key Differences in Properties (Theoretical Analysis):

Steric Effects : The 7,7-dimethyl isomer’s adjacent methyl groups may reduce reactivity at the ketone due to steric shielding, whereas the 3,7-dimethyl isomer’s dispersed substituents allow greater accessibility.

Physical Properties : Increased branching in the 7,7-dimethyl isomer likely lowers its melting point compared to the 3,7-dimethyl isomer, as reduced molecular symmetry disrupts crystal packing.

Longer-Chain Keto Acids (e.g., Methyl 8-oxooctadec-9-ynoate)

Methyl 8-oxooctadec-9-ynoate (C₁₉H₃₀O₃, molecular weight: 308.46 g/mol) shares a ketone group but differs significantly in chain length (18 carbons vs. 8 carbons) and functional groups (ester vs. carboxylic acid) . The extended hydrocarbon chain in this compound enhances lipophilicity, making it more suited for applications in lipid-based formulations.

Functional Group Variants (e.g., 8-O-Acetylshanzhiside Methyl Ester)

8-O-Acetylshanzhiside methyl ester (C₂₂H₃₂O₁₂, molecular weight: 512.49 g/mol) is a cyclic glycoside ester with acetyl and hydroxyl groups . Unlike 7,7-dimethyl-6-oxooctanoic acid, it lacks a free carboxylic acid group and features a complex heterocyclic structure, limiting direct comparability.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₈O₃ | 186.25 | Carboxylic acid, ketone | Methyl groups at C7, ketone at C6 |

| 3,7-Dimethyl-6-oxo-octanoic acid | C₁₀H₁₈O₃ | 186.25 | Carboxylic acid, ketone | Methyl groups at C3 and C7, ketone at C6 |

| Methyl 8-oxooctadec-9-ynoate | C₁₉H₃₀O₃ | 308.46 | Ester, ketone, alkyne | Long-chain alkyne, ester group |

| 8-O-Acetylshanzhiside methyl ester | C₂₂H₃₂O₁₂ | 512.49 | Ester, glycoside, acetyl | Cyclic structure, multiple hydroxyls |

Biological Activity

7,7-Dimethyl-6-oxooctanoic acid (C₁₀H₁₈O₃) is a synthetic compound characterized by its unique structure, which includes a ketone group at the sixth carbon and two methyl groups at the seventh carbon. This compound has gained attention for its potential biological activities, particularly in metabolic pathways and as a bioactive molecule in pharmaceuticals.

- Molecular Formula : C₁₀H₁₈O₃

- Molecular Weight : 186.25 g/mol

- Structure : The compound features a long carbon chain with specific functional groups that contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to lipid metabolism and potential antimicrobial properties. Below are key areas of investigation concerning its biological activity:

1. Metabolic Pathways

This compound is a metabolite of CI-976, which is known for inhibiting acyl coenzyme A: cholesterol acyltransferase (ACAT) in the liver and intestines. This inhibition may influence cholesterol metabolism and has implications for treating hyperlipidemia.

2. Antimicrobial Properties

Compounds with similar structures have shown antimicrobial activities, suggesting that this compound may also possess such properties. Further studies are needed to elucidate these effects specifically.

3. Enzymatic Interactions

Preliminary research indicates that this compound may interact with enzymes involved in lipid metabolism, potentially influencing fatty acid oxidation and biosynthesis pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Lipid Metabolism Inhibition | Inhibits ACAT activity, potentially lowering cholesterol levels | , |

| Antimicrobial Effects | Exhibits potential antimicrobial properties similar to related compounds | , |

| Enzyme Interaction | Interacts with enzymes in lipid metabolism; influences fatty acid pathways | , |

Case Study: Inhibition of Lipid Metabolism

A study on the metabolic effects of this compound demonstrated significant inhibition of cholesterol acyltransferase activity in vitro. This suggests a mechanism through which the compound could be utilized in managing cholesterol-related disorders. The study highlighted the compound's ability to modulate lipid profiles effectively, indicating potential therapeutic applications in metabolic diseases.

Applications in Biomedical Research

The unique properties of this compound make it suitable for various applications:

- Biomedical Materials : It is explored for functionalizing polymers used in implantable devices due to its anti-inflammatory properties.

- Organic Synthesis : The compound serves as an intermediate in synthesizing bioactive molecules, including pheromones and medicinal agents.

Q & A

Basic: What are the established synthetic routes for 7,7-Dimethyl-6-oxooctanoic acid?

Methodological Answer:

A common synthetic route involves the oxidation of diols using Jones reagent (CrO₃ in H₂SO₄/acetone). For example, diol 21 (structure not fully detailed in evidence) was oxidized to yield 3,7-dimethyl-6-oxooctanoic acid (22) , as confirmed by IR and NMR spectroscopy . Key steps include:

- Dissolving the diol in acetone.

- Titration with Jones reagent under controlled conditions.

- Isolation and purification via standard work-up procedures.

Characterization typically employs IR (absorption at 5.85 ppm for carbonyl groups) and NMR (distinct signals for methyl and carbonyl protons) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

Optimization requires systematic variation of:

- Solvent polarity : Acetone is preferred for its miscibility with Jones reagent and ability to stabilize intermediates.

- Temperature : Controlled exothermic reactions (20–25°C) prevent over-oxidation.

- Catalyst stoichiometry : Excess CrO₃ may degrade the product, while insufficient amounts lead to incomplete oxidation.

Advanced characterization tools like High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography can validate structural purity, especially when synthesizing derivatives (e.g., metal complexes, as seen in chromium(III) coordination studies) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Identifies methyl groups (δ 0.97–1.08 ppm) and carbonyl protons (δ 2.8–5.85 ppm) .

- IR Spectroscopy : Confirms ketone (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functionalities .

- Mass Spectrometry : Determines molecular weight (e.g., m/z 172 for C₁₀H₂₀O₃) and fragmentation patterns.

Advanced: How can spectral data contradictions (e.g., unexpected peaks) be resolved during structural elucidation?

Methodological Answer:

- Decoupling Experiments (NMR) : Differentiate overlapping signals, such as distinguishing between diastereomers.

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-calculated spectra for ambiguous cases.

- Isotopic Labeling : Track specific functional groups (e.g., ¹³C-labeled carbonyls) to confirm assignments .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential respiratory irritants (e.g., acidic vapors).

- Emergency Measures : Immediate rinsing with water for spills or exposure, followed by medical consultation .

Advanced: How should researchers design biological activity studies (e.g., antibacterial assays) for derivatives of this compound?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups, ketone position) to correlate structural changes with efficacy.

- Control Groups : Include reference antibiotics (e.g., ampicillin) and solvent controls to validate results .

Advanced: What mechanistic insights can be gained from studying its reactivity with nucleophiles (e.g., hydrazides)?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to determine rate constants for nucleophilic attacks on the ketone group.

- Isolation of Intermediates : Use chromatography to separate adducts (e.g., hydrazones) and characterize them via X-ray crystallography.

- Computational Analysis : Map reaction pathways using software like Gaussian to identify transition states .

Basic: How should researchers conduct a literature review on this compound’s applications?

Methodological Answer:

- Database Selection : Use PubMed, SciFinder, and Web of Science with keywords like "this compound" and "synthesis derivatives."

- Gap Analysis : Identify understudied areas (e.g., catalytic applications) .

Advanced: How can contradictory findings in existing literature be addressed methodologically?

Methodological Answer:

- Meta-Analysis : Statistically synthesize data from multiple studies to resolve discrepancies (e.g., conflicting biological activity reports).

- Reproducibility Trials : Replicate experiments under standardized conditions (pH, temperature, solvent).

- Collaborative Verification : Partner with independent labs to validate contentious results .

Advanced: What computational approaches are suitable for modeling its interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with enzymes (e.g., bacterial dehydrogenases).

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over nanosecond timescales.

- QSAR Modeling : Corrogate electronic (e.g., HOMO-LUMO) and steric parameters with activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.